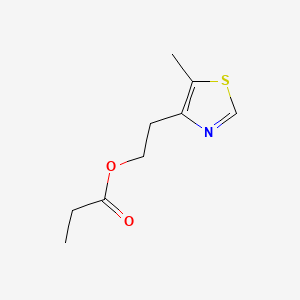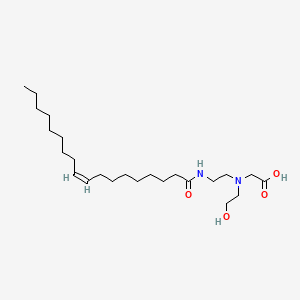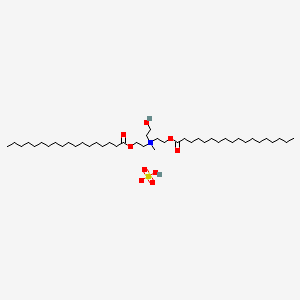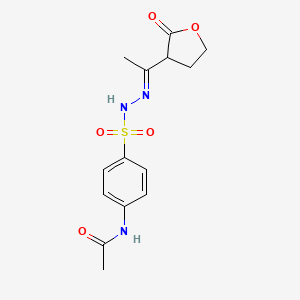
N-(4-(((2E)-2-(1-(2-Oxotetrahydrofuran-3-yl)ethylidene)hydrazino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
NSC 18082 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
NSC 18082 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of non-steroidal anti-inflammatory drugs.
Biology: Investigated for its cytotoxic effects on multiple myeloma cells and other cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers.
Mechanism of Action
The mechanism of action of NSC 18082 involves the inhibition of the beta-catenin/T-cell factor pathway. This pathway is crucial for the regulation of cell growth and proliferation. By inhibiting this pathway, NSC 18082 induces cytotoxicity in multiple myeloma cells. The compound triggers apoptosis through the activation of caspase-8, caspase-9, and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase .
Comparison with Similar Compounds
NSC 18082 is unique compared to other similar compounds due to its potent cytotoxicity and specific mechanism of action. Similar compounds include:
Etodolac: The parent compound of NSC 18082, which is a non-steroidal anti-inflammatory drug.
R-etodolac (SDX-101): A non-COX inhibitor currently under investigation for the treatment of refractory chronic lymphocytic leukemia.
Other non-steroidal anti-inflammatory drugs: Such as ibuprofen and naproxen, which have different mechanisms of action and therapeutic applications.
NSC 18082 stands out due to its enhanced cytotoxicity and specific inhibition of the beta-catenin/T-cell factor pathway, making it a promising candidate for cancer treatment.
Properties
CAS No. |
5448-80-6 |
|---|---|
Molecular Formula |
C14H17N3O5S |
Molecular Weight |
339.37 g/mol |
IUPAC Name |
N-[4-[[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H17N3O5S/c1-9(13-7-8-22-14(13)19)16-17-23(20,21)12-5-3-11(4-6-12)15-10(2)18/h3-6,13,17H,7-8H2,1-2H3,(H,15,18)/b16-9+ |
InChI Key |
YHOQIKKFTVFVOM-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/C2CCOC2=O |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
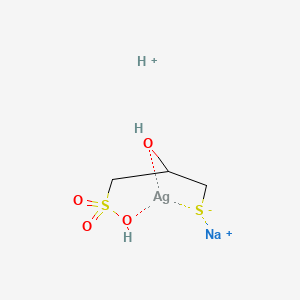
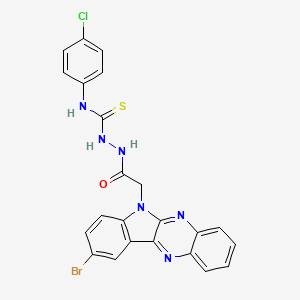
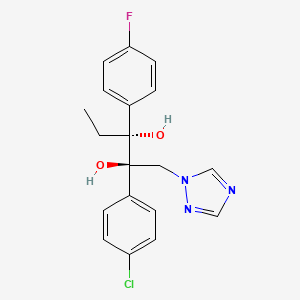
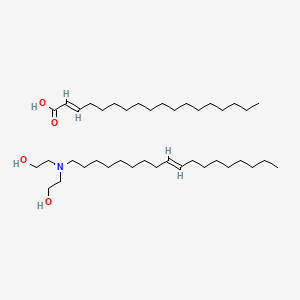

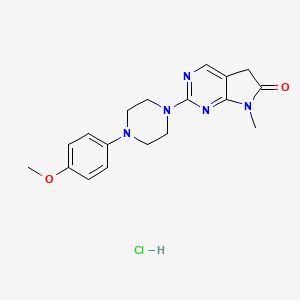
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
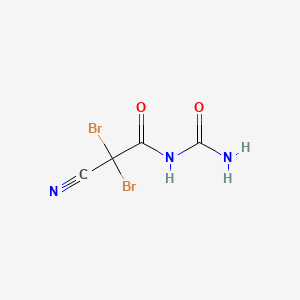
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)

